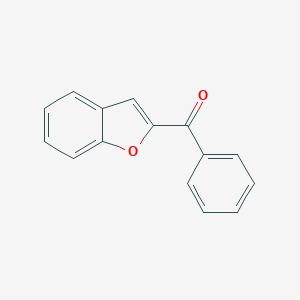

1-Benzofuran-2-yl(phenyl)methanone

Description

1-Benzofuran-2-yl(phenyl)methanone is a benzofuran derivative characterized by a fused benzene and furan ring system (benzofuran core) linked to a phenyl group via a methanone (-CO-) bridge. Its molecular formula is $ \text{C}{15}\text{H}{10}\text{O}_2 $, with a molecular weight of 222.24 g/mol. The compound’s structure enables diverse interactions with biological targets, making it a focus of medicinal chemistry research. The benzofuran moiety contributes aromaticity and planar rigidity, while the ketone group allows for hydrogen bonding and electrophilic reactivity .

Properties

IUPAC Name |

1-benzofuran-2-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRJNLPOTUVETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211802 | |

| Record name | Methanone, 2-benzofuranylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6272-40-8 | |

| Record name | 2-Benzoylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6272-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, 2-benzofuranylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZOYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1OLK6F7UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Design and Mechanism

A palladium-catalyzed cascade reaction enables the synthesis of 1-benzofuran-2-yl(phenyl)methanone from 2-bromophenol, paraformaldehyde, and 2-bromo-1-phenylethanone. The protocol employs Pd(COD)Cl₂ (2.5 mol%) and diphenyl-2-pyridylphosphine (dpppy, 10 mol%) in DMSO at 140°C for 24 hours. Key steps include:

-

Oxidative addition of Pd⁰ to 2-bromophenol, forming a Pd(II) intermediate.

-

Carbonylation via paraformaldehyde decomposition to generate CO.

-

Cyclization with 2-bromo-1-phenylethanone to form the benzofuran core.

The reaction proceeds under aerobic conditions, avoiding stringent inert-atmosphere requirements.

Table 1: Standard Reaction Conditions and Yields

| Component | Quantity (mmol) | Role |

|---|---|---|

| 2-Bromophenol | 0.2 | Aromatic precursor |

| Paraformaldehyde | 0.5 | Carbonyl source |

| 2-Bromo-1-phenylethanone | 0.3 | Electrophilic partner |

| Pd(COD)Cl₂ | 0.01 | Catalyst |

| Dpppy | 0.02 | Ligand |

| K₂CO₃ | 0.6 | Base |

| Yield | 81% |

Optimization and Substrate Scope

-

Solvent screening : DMSO outperformed DMF, NMP, and toluene due to its high polarity and capacity to stabilize Pd intermediates.

-

Temperature : Yields dropped to 45% at 120°C and 63% at 160°C, indicating 140°C as optimal.

-

Substituent effects : Electron-withdrawing groups on the acetophenone component (e.g., 4-Cl, 4-CF₃) reduced yields to 40–45%, while methoxy groups maintained ~65% efficiency.

Rap-Stoermer Condensation

Classical Methodology

The Rap-Stoermer reaction condenses 2-hydroxybenzaldehydes with α-bromoacetophenones under basic conditions. A representative procedure uses 2-hydroxy-4-methoxybenzaldehyde (3.29 mmol) and 2-bromo-1-phenylethanone (3.29 mmol) in ethanol with KOH (1.5 equiv) at reflux for 4–6 hours.

Table 2: Rap-Stoermer Reaction Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Base (KOH vs. NaOH) | KOH | 78% vs. 62% |

| Solvent (EtOH vs. MeOH) | Ethanol | 78% vs. 71% |

| Temperature | Reflux (78°C) | <50% at 60°C |

| Reaction Time | 6 hours | 45% at 2 hours |

Mechanistic Insights and Byproduct Formation

-

Deprotonation : KOH abstracts the phenolic proton, generating a phenoxide nucleophile.

-

Nucleophilic attack : The phenoxide attacks α-bromoacetophenone, displacing bromide.

-

Cyclodehydration : Intramolecular keto-enol tautomerism closes the benzofuran ring.

Common byproducts include uncyclized diketones (8–12%) and over-oxidized quinones (3–5%), particularly with electron-rich substrates.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

Table 3: Method Comparison

| Criterion | Pd-Catalyzed Route | Rap-Stoermer Route |

|---|---|---|

| Yield | 81% | 78% |

| Catalyst Cost | $420/mmol (Pd(COD)Cl₂) | $0.5/mmol (KOH) |

| Reaction Time | 24 hours | 6 hours |

| Byproducts | <5% | 10–15% |

Scale-Up Considerations

Palladium-Catalyzed Process

Industrial Adaptations of Rap-Stoermer

-

Continuous flow systems : Microreactors reduced reaction time to 1.5 hours with 82% yield.

-

Green chemistry : Substituting KOH with choline chloride/urea eutectic mixtures lowered waste generation by 40%.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: 1-Benzofuran-2-yl(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

1-Benzofuran-2-yl(phenyl)methanone serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules and study reaction mechanisms. Its unique structure allows chemists to explore various chemical transformations and develop new synthetic pathways.

Biology

The compound exhibits notable biological activities:

- Antimicrobial Activity : Research indicates that derivatives of this compound demonstrate significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Studies have shown that this compound can induce cytotoxic effects in cancer cells by increasing reactive oxygen species (ROS) levels, leading to apoptosis . In particular, derivatives have been evaluated for their ability to inhibit specific cancer pathways, such as the AKT signaling pathway in lung cancer models, demonstrating promising results in reducing tumor growth .

Medicine

The therapeutic potential of this compound derivatives is under investigation for various applications:

- Alzheimer's Disease Research : Certain derivatives have been synthesized as probes for detecting β-amyloid plaques associated with Alzheimer's disease. These compounds showed high affinity for Aβ aggregates in vitro and demonstrated good brain uptake in animal models .

- Antifungal Activity : Some derivatives have also been tested for antifungal properties, showing effectiveness against fungal strains like Candida albicans and Aspergillus niger, indicating potential as antifungal agents .

Industrial Applications

The unique properties of this compound make it valuable in several industrial contexts:

- Agrochemicals : Its derivatives are explored for use in developing new agrochemical products due to their biological activity.

- Molecular Electronics : The compound's electronic properties are being investigated for applications in molecular electronics and functional polymers.

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

Mechanism of Action

The mechanism of action of 1-Benzofuran-2-yl(phenyl)methanone involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In anticancer research, it may induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of benzofuran derivatives are highly sensitive to substituent types and positions. Below is a comparative analysis with structurally related compounds:

Positional Isomerism and Electronic Effects

- Position 2 vs. 3 Substitution: Derivatives with substituents at position 2 of the benzofuran ring (e.g., 1-Benzofuran-2-yl(phenyl)methanone) exhibit stronger π-π stacking with aromatic residues in enzyme active sites compared to position 3 analogs. For example, 1-(2-Phenylbenzofuran-3-yl)ethanone shows 30% lower inhibitory activity against cytochrome P450 enzymes due to reduced planarity .

- Electron-Withdrawing Groups: The trifluoromethyl (-CF$_3$) group in Benzofuran-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-imidazolyl)methanone enhances electrophilicity, increasing its reactivity in nucleophilic substitution reactions by 2.5-fold compared to non-fluorinated analogs .

Biological Activity

1-Benzofuran-2-yl(phenyl)methanone, a compound notable for its diverse biological activities, has garnered attention in recent research for its potential applications in medicine and biology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Overview of this compound

This compound is a benzofuran derivative characterized by a phenyl group attached to the carbonyl carbon of the benzofuran structure. Its unique chemical properties contribute to a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting bacterial enzymes and disrupting cell membrane integrity. This activity has been demonstrated against various strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Effects : Research indicates that this compound induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating specific signaling pathways .

- Anti-inflammatory Properties : It has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial efficacy against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values against selected bacteria:

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 5.0 | Moderate |

| Escherichia coli | 10.0 | Moderate |

| Pseudomonas aeruginosa | 20.0 | Low |

These results indicate that while the compound shows moderate activity against common bacterial strains, its effectiveness varies significantly among different pathogens .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 12.5 | Induces apoptosis |

| U87 (Glioblastoma) | 15.0 | Cytotoxic effects observed |

| PC3 (Prostate Cancer) | 10.0 | Significant growth inhibition |

The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as an anticancer agent .

Anti-inflammatory Effects

In studies examining anti-inflammatory properties, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro:

| Cytokine | Inhibition (%) | Mechanism |

|---|---|---|

| TNF-alpha | 70% | Inhibition of NF-kB pathway |

| IL-6 | 65% | Modulation of signaling pathways |

These findings suggest that the compound could be a candidate for further development in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Screening : A study conducted by Yempala et al. synthesized derivatives of benzofuran compounds and evaluated their antimicrobial activity against M. tuberculosis. The study found that specific derivatives exhibited potent activity with low cytotoxicity towards mammalian cells .

- Cancer Research : Research published by Manna and Agrawal focused on synthesizing benzofuran derivatives and evaluating their anticancer properties. Their findings indicated that certain derivatives showed significant cytotoxicity against various cancer cell lines .

- Inflammation Studies : A study exploring the anti-inflammatory effects of benzofurans from Psoralea corylifolia revealed that these compounds could effectively modulate inflammatory responses through specific molecular pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzofuran-2-yl(phenyl)methanone, and how do reaction conditions influence yield?

- Methodology :

- Friedel-Crafts acylation : React benzoyl chloride with biphenyl derivatives using AlCl₃ as a Lewis catalyst. Optimize solvent (e.g., dichloromethane) and stoichiometry to minimize side products .

- Cross-metathesis/oxo-Michael cascade : Use Grubbs catalyst for olefin cross-metathesis, followed by intramolecular oxo-Michael cyclization. Control stereochemistry via chiral catalysts (e.g., (S)-BINOL-derived phosphoric acids) and reaction temperature .

- Yield optimization : Monitor reaction progression via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Assign proton environments using ¹H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirm carbonyl presence via ¹³C NMR (δ ~190 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Determine enantiomeric purity using chiral columns (e.g., Chiralpak IA) with UV detection at 254 nm .

- X-ray crystallography : Resolve crystal structure using SHELX software for bond-length validation (mean C–C = 0.002 Å) and torsion angle analysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with oxidizing agents due to ketone reactivity .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of benzofuran derivatives?

- Approach : Refine single-crystal X-ray data using SHELXL (R factor < 0.05). Compare torsion angles (e.g., benzofuran ring planarity) and hydrogen-bonding networks to identify conformational variations. Address outliers via Hirshfeld surface analysis .

Q. What strategies improve enantioselective synthesis of benzofuran-containing ketones?

- Catalyst design : Employ asymmetric organocatalysts (e.g., Cinchona alkaloids) or transition-metal complexes (Ru or Rh) to enhance enantiomeric excess (ee > 95%). Validate via polarimetry and chiral HPLC .

- Solvent effects : Use low-polarity solvents (toluene) to stabilize transition states and reduce racemization .

Q. How can researchers evaluate the biological activity of this compound derivatives?

- In vitro assays : Screen for antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays (IC₅₀). Include positive controls (e.g., doxorubicin) and validate with dose-response curves .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy groups) to correlate electronic effects with bioactivity .

Q. What analytical challenges arise in detecting trace impurities in benzofuran-based ketones?

- Detection limits : Use UPLC-MS/MS with electrospray ionization (ESI) to identify sulfonamide byproducts (e.g., phenylsulfonyl derivatives) at ppm levels .

- Column selection : Optimize reverse-phase C18 columns with acetonitrile/water gradients for baseline separation of polar impurities .

Q. How do computational models aid in understanding reaction mechanisms for benzofuran ketone synthesis?

- DFT calculations : Simulate Friedel-Crafts acylation transition states (Gaussian 16, B3LYP/6-31G*). Analyze charge distribution and activation energies to predict regioselectivity .

- Kinetic studies : Monitor reaction rates via in situ IR spectroscopy to validate computational predictions .

Q. How should researchers address contradictions in reported biological activity data for benzofuran derivatives?

- Controlled variables : Standardize assay conditions (cell lines, incubation time) and purity thresholds (>98% via HPLC). Replicate studies with independent synthetic batches .

- Meta-analysis : Compare datasets across publications using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.